Methyl 4-bromo-2,2-dimethylbutanoate: A Strategic Gem-Dimethyl Building Block
Methyl 4-bromo-2,2-dimethylbutanoate: A Strategic Gem-Dimethyl Building Block
The following technical guide details the properties, synthesis, and application of Methyl 4-bromo-2,2-dimethylbutanoate (CAS 4833-99-2).
CAS Number: 4833-99-2 Technical Guide for Medicinal Chemistry & Process Development [1]
Executive Summary
Methyl 4-bromo-2,2-dimethylbutanoate is a specialized bifunctional aliphatic ester used primarily as a metabolic stability enhancer in drug discovery. Its core value lies in the gem-dimethyl (
This guide provides a validated synthetic protocol via the lactone ring-opening route, avoiding the selectivity issues common with direct alkylation methods.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Methyl 4-bromo-2,2-dimethylbutanoate |
| Common Synonyms | 4-Bromo-2,2-dimethylbutyric acid methyl ester |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) |
| Density | |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| Flash Point | >110 °C (Closed Cup) |
| Stability | Moisture sensitive; store under inert atmosphere ( |
Spectroscopic Signature (Diagnostic)
-
NMR (
): Distinctive singlet for the gem-dimethyl group ( ppm, 6H), singlet for the methyl ester ( ppm, 3H), and two triplets for the ethylene backbone ( ) typically appearing around 2.1 ppm and 3.4 ppm. -
IR Spectrum: Strong carbonyl stretch (
) at ~1735 cm⁻¹.
Validated Synthesis: The Lactone Ring-Opening Route
While direct alkylation of methyl isobutyrate with 1,2-dibromoethane is theoretically possible, it suffers from poor selectivity (formation of bis-alkylated byproducts and polymerization). The industry-standard route utilizes the acid-catalyzed ring opening of
Retrosynthetic Analysis
The target molecule is disconnected at the ester bond and the alkyl bromide, tracing back to the cyclic lactone precursor. This method ensures the gem-dimethyl quaternary center is established before the halogenation step, preserving regiochemistry.
Figure 1: Synthetic pathway via lactone ring-opening. The one-pot method is preferred for process efficiency.
Detailed Experimental Protocol (One-Pot Method)
Objective: Synthesis of 50 g of Methyl 4-bromo-2,2-dimethylbutanoate.
Reagents:
-
-Dimethyl-
-butyrolactone (CAS 2938-98-9): 1.0 eq -
HBr (33% in Acetic Acid) or HBr gas: Excess
-
Methanol (anhydrous): Solvent/Reactant
-
Sulfuric Acid (
): Catalyst (0.1 eq)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen.[2][3]
-
Solvation: Charge the flask with
-Dimethyl- -butyrolactone (27.4 g, 0.24 mol) and Methanol (150 mL). -
Acid Introduction: Cool the solution to 0°C. Slowly bubble HBr gas into the solution until saturation (approx. 2-3 hours) OR add HBr/AcOH solution dropwise if gas is unavailable. Note: If using aqueous HBr, continuous water removal (Dean-Stark) is required during the esterification phase.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS for the disappearance of the lactone.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with Diethyl Ether or MTBE (200 mL).
-
Wash carefully with sat.
(2 x 100 mL) to neutralize acid (Caution: evolution). -
Wash with Brine (100 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at 85–90°C (10 mmHg).
Yield Expectation: 85–92% isolated yield.
Applications in Drug Development
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The inclusion of the gem-dimethyl group at the
-
Conformational Lock: The bulky methyl groups restrict bond rotation, forcing the alkyl chain into a specific conformation that favors cyclization or receptor binding.
-
Metabolic Blocking: The quaternary carbon prevents
-deprotonation and sterically hinders hydrolytic enzymes (esterases) and oxidative enzymes, significantly increasing the in vivo half-life of the drug.
Strategic Workflows
This molecule serves as a "linker" to attach a stabilized butyric acid tail to amines or phenols.
Case Study: Synthesis of Fibrate Analogs & GABA Derivatives
-
Fibrate Analogs: Displacement of the bromide by a phenoxide (e.g., in the synthesis of Gemfibrozil-type analogs) creates an ether linkage resistant to
-oxidation. -
GABA Analogs: Displacement by an azide (
) followed by reduction yields 2,2-dimethyl-4-aminobutanoic acid , a lipophilic analog of the neurotransmitter GABA.
Figure 2: Divergent application workflows for CAS 4833-99-2 in medicinal chemistry.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Lachrymator Potential: Like many alkyl bromides, this compound can be lachrymatory. Handle strictly within a fume hood.
-
Neutralization: In case of spill, neutralize with aqueous sodium bicarbonate.
-
Storage: Store in a cool, dry place under Nitrogen. Avoid exposure to light, which can degrade the C-Br bond over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108842, Methyl 4-bromo-2,2-dimethylbutanoate. Retrieved from [Link]
- Jung, M. E., & Piizzi, G. (2005).Gem-disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
